molecular formula C6H8N2O3 B1340139 Ethyl 5-aminoisoxazole-3-carboxylate CAS No. 485807-08-7

Ethyl 5-aminoisoxazole-3-carboxylate

Cat. No. B1340139
CAS RN: 485807-08-7
M. Wt: 156.14 g/mol
InChI Key: AUERXJBPNRKJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-aminoisoxazole-3-carboxylate, also known as 5-Aminoisoxazole-3-carboxylic acid ethyl ester, is an organic compound with the molecular formula C6H9NO3. It is a colorless solid that is soluble in organic solvents. It is a derivative of isoxazole and is used in organic synthesis and as a reagent in the laboratory.

Scientific Research Applications

Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, related to Ethyl 5-aminoisoxazole-3-carboxylate, have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This synthesis involves N-acylation with natural and synthetic phthalimidylamino acids and irradiation in acetone, providing a route to these compounds without significant racemization (Cox, Prager, Svensson, & Taylor, 2003).

Immunomodulatory Agents

Ethyl esters of 5-amino-3-methylisoxazole-4-carboxylic acid have been studied for their role in the synthesis of immunomodulatory agents. These compounds serve as lead compounds for developing new immunomodulatory drugs, highlighting their potential therapeutic applications (Ryng & Szostak, 2009).

Synthesis of Peptides

This compound derivatives have been utilized in peptide synthesis. Carboxylates react with isoxazolium salts to yield enol esters, a reaction employed in peptide forming processes. This showcases their utility in biochemical syntheses, particularly in peptide construction (Woodward, Olofson, & Mayer, 1966).

Corrosion Inhibition

Derivatives of this compound have been investigated for their use as corrosion inhibitors in industrial applications. These compounds exhibit significant efficacy in protecting metals, aligning their utility in industrial and engineering chemistry (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimitotic Activity

5-Aminoisoxazoles, related to this compound, have been synthesized and evaluated for antimitotic activity, particularly against human lung carcinoma cells. This research demonstrates their potential in the development of new anticancer therapies (Vasilenko et al., 2017).

Safety and Hazards

Ethyl 5-aminoisoxazole-3-carboxylate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has the hazard statement H302 . The precautionary statements include P280-P305+P351+P338 .

Future Directions

Ethyl 5-aminoisoxazole-3-carboxylate is currently used for research and development purposes . It is not intended for human or veterinary use. As it is a relatively new compound, more research is needed to fully understand its properties and potential applications .

properties

IUPAC Name

ethyl 5-amino-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERXJBPNRKJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475713
Record name Ethyl 5-aminoisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

485807-08-7
Record name Ethyl 5-aminoisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminoisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-aminoisoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-aminoisoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-aminoisoxazole-3-carboxylate
Reactant of Route 5
Ethyl 5-aminoisoxazole-3-carboxylate
Reactant of Route 6
Ethyl 5-aminoisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.